1-Allyloxycarbonyl-3-hydroxypyrrolidine
Description
1-Allyloxycarbonyl-3-hydroxypyrrolidine is a pyrrolidine derivative characterized by an allyloxycarbonyl group (-OCO₂CH₂CH=CH₂) at the N1 position and a hydroxyl (-OH) group at the C3 position of the pyrrolidine ring. Pyrrolidine derivatives are widely utilized in organic synthesis and pharmaceutical chemistry due to their conformational flexibility and ability to act as intermediates for bioactive molecules.
Properties
IUPAC Name |
prop-2-enyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-5-12-8(11)9-4-3-7(10)6-9/h2,7,10H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQJCFLKYAKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyloxycarbonyl-3-hydroxypyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an olefin.
Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced through the reaction of the pyrrolidine derivative with allyl chloroformate under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through regioselective microbial hydroxylation or stereoselective enzymatic esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Allyloxycarbonyl-3-hydroxypyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Formation of 1-allyloxycarbonyl-3-ketopiperidine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Allyloxycarbonyl-3-hydroxypyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Allyloxycarbonyl-3-hydroxypyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to modulation of cellular functions . Molecular docking studies have shown that it can interact with proteins such as Akt, which plays a key role in cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Allyloxycarbonyl-3-hydroxypyrrolidine and related pyrrolidine/pyridine derivatives:
Reactivity and Stability
- Allyloxycarbonyl vs. Methyl/Azetidine Groups : The allyloxycarbonyl group offers orthogonal protection for amines, enabling selective deprotection under mild conditions (e.g., Pd-mediated deallylation), whereas methyl or azetidine groups are more stable under basic/acidic conditions.
- Hydroxyl vs. Carbonyl Chloride/Carboxylic Acid : The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, contrasting with the reactive carbonyl chloride (prone to hydrolysis) or the ionizable carboxylic acid.
Biological Activity
1-Allyloxycarbonyl-3-hydroxypyrrolidine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by an allyloxycarbonyl group attached to a hydroxypyrrolidine ring. The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
- Introduction of the Allyloxycarbonyl Group : This is done by reacting the pyrrolidine derivative with allyl chloroformate under basic conditions.
- Hydroxylation : Regioselective microbial hydroxylation or stereoselective enzymatic esterification introduces the hydroxyl group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving modulation of cell signaling pathways.
Case Study: Induction of Apoptosis
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Activation of caspase pathways leading to cell death .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets:
- Enzymatic Modulation : The compound may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways.
- Receptor Interaction : It may bind to receptors that regulate cell proliferation and apoptosis, thus influencing cellular responses to external stimuli.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 1-Boc-3-hydroxypyrrolidine | Limited | No |
| 3-Hydroxypyrrolidine | No | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
